molecular formula C20H21N3O3S B2688252 N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 484681-69-8

N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2688252
CAS No.: 484681-69-8
M. Wt: 383.47
InChI Key: OCTRLPXVIPMDSD-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide: is a synthetic organic compound characterized by its unique structure, which includes methoxyphenyl and imidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes with amines in the presence of a catalyst.

    Attachment of the methoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions.

    Formation of the sulfanyl linkage: This can be done using thiol reagents under controlled conditions.

    Final acetamide formation: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols.

    Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: : This compound is used as a building block in the synthesis of more complex molecules. Biology Medicine : Research is ongoing into its potential as a therapeutic agent for various diseases. Industry : It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide exerts its effects is primarily through interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

    Pathways: Involvement in oxidative stress pathways or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide stands out due to its specific combination of methoxyphenyl and imidazolyl groups, which confer unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23-18(14-7-9-16(25-2)10-8-14)12-21-20(23)27-13-19(24)22-15-5-4-6-17(11-15)26-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTRLPXVIPMDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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